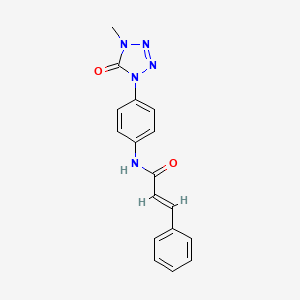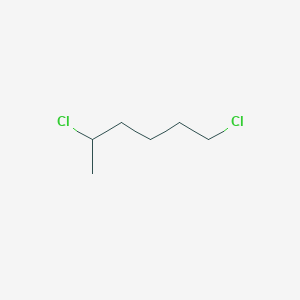
1,5-Dichlorohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with chlorine atoms attached to the first and fifth carbon atoms. This structural arrangement makes it a versatile intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
1,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects requires further investigation.
Pharmacokinetics
Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a molecular weight of 155066 Da , which could influence its pharmacokinetic properties.
Análisis Bioquímico
Biochemical Properties
It is known that chlorinated alkanes can interact with various enzymes and proteins, but specific interactions of 1,5-Dichlorohexane have not been reported .
Cellular Effects
Chlorinated alkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound have not been documented.
Molecular Mechanism
It is known that chlorinated alkanes can bind to biomolecules and affect enzyme activity , but the specific mechanisms of this compound are not documented.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and efficient methods. One common approach is the chlorination of 1,5-hexanediol. This method involves the reaction of 1,5-hexanediol with hydrogen chloride gas in the presence of a catalyst, such as ammonium chloride, at elevated temperatures. The reaction yields this compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Dichlorohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,5-hexanediol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexene derivatives.
Oxidation Reactions: The compound can be oxidized to form hexane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Substitution Reactions: 1,5-Hexanediol
Elimination Reactions: Hexene derivatives
Oxidation Reactions: Hexane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Dichlorohexane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block in the synthesis of medicinal compounds and drug candidates.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
1,6-Dichlorohexane: Similar to 1,5-dichlorohexane but with chlorine atoms attached to the first and sixth carbon atoms.
1,4-Dichlorobutane: A shorter chain analogue with chlorine atoms on the first and fourth carbon atoms.
1,2-Dichloroethane: A much shorter chain compound with chlorine atoms on the first and second carbon atoms.
Comparison: this compound is unique due to its specific positioning of chlorine atoms, which allows for distinct reactivity and applications compared to its analogues. For example, 1,6-dichlorohexane has different reactivity patterns due to the increased distance between the chlorine atoms, affecting its use in certain chemical reactions .
Propiedades
IUPAC Name |
1,5-dichlorohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMWHORPPOABH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
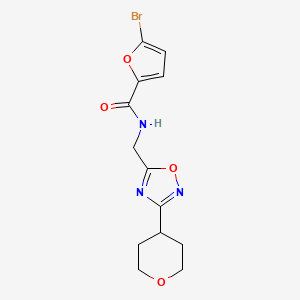
![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)
![ethyl 4-{2-methyl-4,9-dioxo-4H,9H-naphtho[2,3-b]furan-3-carbonyl}piperazine-1-carboxylate](/img/structure/B3018704.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)
![2-Isopropylbenzo[d]oxazol-6-amine](/img/structure/B3018709.png)
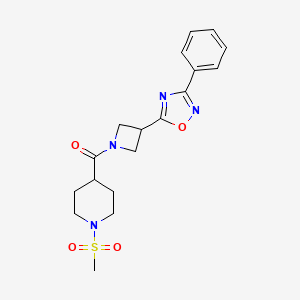
![(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B3018712.png)
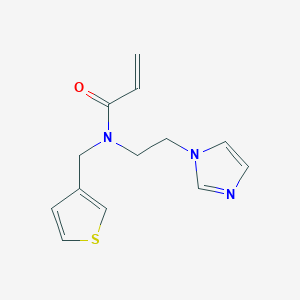
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)
![N,N-dimethyl-4-[2-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3018719.png)
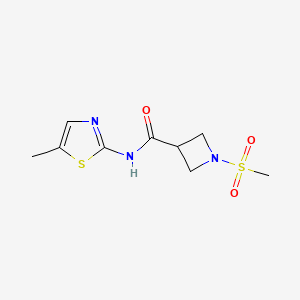
![[4-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B3018724.png)
